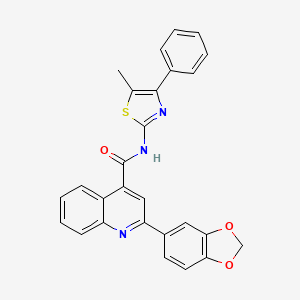
methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate
描述
Chemical Reactions Analysis
The chemical reactions involving “methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methylbenzoate” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, color, and storage temperature. For “methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methylbenzoate”, it has a molecular weight of 305.35, is soluble in DMSO at 25 mg/mL, is off-white to purple in color, and should be stored at 2-8°C .作用机制
Target of Action
The primary target of Methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methylbenzoate, also known as MSAB, is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . The effective concentration for this action is 1.25-5 μM in DLD-1, SW480, and LS174T cultures .
Biochemical Pathways
The degradation of β-catenin affects the Wnt signaling pathway . The Wnt pathway is a complex network of proteins most well known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals. The inhibition of this pathway by MSAB can lead to decreased cell proliferation, particularly in Wnt-dependent cancer cells .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 25 mg/ml , suggesting good bioavailability
Result of Action
The result of MSAB’s action is a selective inhibition against Wnt signaling-dependent proliferation of cancer cells . In vitro, it has shown efficacy against such cells with an IC50 of less than 6 μM, while exhibiting little efficacy in Wnt-independent cultures . In vivo, daily intraperitoneal injection of MSAB (10-20 mg/kg/day) has been shown to suppress the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .
Action Environment
The environment can influence the action, efficacy, and stability of MSAB. For instance, the temperature at which MSAB is stored can affect its stability, with a recommended storage temperature of 2-8°C . Additionally, the cellular environment, including the presence or absence of Wnt signaling, can influence the efficacy of MSAB
属性
IUPAC Name |
methyl 3-[(4-acetamidophenyl)sulfonylamino]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-11-4-5-13(17(21)24-3)10-16(11)19-25(22,23)15-8-6-14(7-9-15)18-12(2)20/h4-10,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFBULTWSMTVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(5-chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3545667.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3545674.png)
![ethyl 4-(4-fluorophenyl)-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3545675.png)

![N-[5-(1,3-dioxoisoindol-2-yl)-1-phenyl-1,2,4-triazol-3-yl]-3-nitrobenzamide](/img/structure/B3545688.png)
![2-[(2-ethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3545696.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B3545712.png)
![2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B3545713.png)
![N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE](/img/structure/B3545721.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-bromobenzamide](/img/structure/B3545733.png)
![N~1~-(4-chlorophenyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3545742.png)
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3545744.png)
